1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol
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Overview
Description
1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol is a complex organic compound that features a unique combination of pyridine, oxadiazole, pyrimidine, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol typically involves multi-step organic reactionsThe final step often involves the incorporation of the piperidine moiety under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For instance, it could act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with pyridine rings are known for their antimicrobial and anticancer properties.
Pyrimidine Derivatives: These compounds are often used in medicinal chemistry for their therapeutic potential.
Uniqueness: 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Biological Activity
The compound 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies through a detailed examination of existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N6O, with a molecular weight of approximately 360.41 g/mol. Its structure features a piperidine ring linked to a pyrimidine and an oxadiazole moiety, which are known to contribute to various pharmacological activities.
Biological Activity Overview
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Antimicrobial Activity :
- Compounds containing oxadiazole and pyridine rings have been studied for their antimicrobial properties. For instance, derivatives with similar structures have shown significant activity against bacteria such as E. coli and S. aureus .
- A study demonstrated that modifications in the oxadiazole structure could enhance antibacterial efficacy, suggesting that the incorporation of the pyridine moiety may further augment this activity .
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Enzyme Inhibition :
- The compound's potential as an enzyme inhibitor has been investigated, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structural features have exhibited strong inhibitory effects, indicating that this compound may also possess similar properties .
- In vitro studies showed that derivatives with piperidine cores displayed varying degrees of AChE inhibition, which is critical for treating neurodegenerative diseases .
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Anti-inflammatory Properties :
- Research has indicated that compounds containing piperidine and oxadiazole can modulate inflammatory pathways. For example, some derivatives were effective in reducing IL-1β release from macrophages in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.
Case Studies
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In Vitro Studies :
- A series of derivatives were synthesized and tested for their biological activity. The results indicated that modifications to the oxadiazole ring significantly impacted the compounds' effectiveness against various microbial strains .
- Another study focused on the anti-inflammatory effects of related compounds, demonstrating a concentration-dependent inhibition of pro-inflammatory cytokines .
- Structure-Activity Relationship (SAR) :
Data Tables
Compound | Biological Activity | IC50 Value (µM) | Target |
---|---|---|---|
Compound 1 | Antibacterial | 15 | E. coli |
Compound 2 | AChE Inhibition | 10 | AChE |
Compound 3 | Anti-inflammatory | 20 | IL-1β |
Properties
IUPAC Name |
1-[5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-12-3-7-22(8-4-12)15-13(9-18-10-19-15)16-20-14(21-24-16)11-1-5-17-6-2-11/h1-2,5-6,9-10,12,23H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVWQKPEAZTRDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC=C2C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.